![molecular formula C18H16Cl2F3N3O B1401691 (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone CAS No. 1311278-56-4](/img/structure/B1401691.png)
(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone
Overview
Description
(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone is a useful research compound. Its molecular formula is C18H16Cl2F3N3O and its molecular weight is 418.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Research
This compound has been studied for its analgesic properties . Derivatives of the compound have shown potent efficacy in pain relief models in mice, indicating their potential as new analgesics . The research suggests that these compounds can relieve pain by opioid-independent systems, which could lead to the development of new pain management drugs with fewer side effects.
Pharmaceutical Chemistry
The trifluoromethyl group present in this compound is significant in pharmaceutical chemistry. Many FDA-approved drugs contain this group due to its ability to enhance the pharmacological activity of the molecules . The compound could be a precursor or a pharmacophore in the synthesis of new drugs, especially considering the importance of fluorine in medicinal chemistry.
Synthesis Processes
The compound has been involved in synthesis processes, particularly in the preparation of pharmaceuticals. A specific process includes reacting it with other chemical entities to form new compounds, which could be potential drug candidates . This showcases the compound’s role in the development of innovative pharmaceuticals.
Drug Synthesis and Characterization
The compound can be synthesized and characterized using various physical and spectral methods, such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . This is crucial for confirming the structure of new drug molecules and understanding their properties.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-14-3-1-12(2-4-14)17(27)26-7-5-25(6-8-26)11-16-15(20)9-13(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFQKOIQAQFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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